4-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]butanenitrile
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Overview
Description
4-[5-(2H-1,3-Benzodioxol-5-yl)-2H-1,2,3,4-tetrazol-2-yl]butanenitrile is a complex organic compound featuring a benzodioxole ring, a tetrazole ring, and a butanenitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(2H-1,3-benzodioxol-5-yl)-2H-1,2,3,4-tetrazol-2-yl]butanenitrile typically involves multiple steps, starting with the preparation of the benzodioxole and tetrazole intermediates. Common reagents used in these reactions include bromomethylbenzodioxole, sodium azide, and various catalysts such as palladium or copper compounds .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
4-[5-(2H-1,3-benzodioxol-5-yl)-2H-1,2,3,4-tetrazol-2-yl]butanenitrile can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, copper compounds.
Solvents: Toluene, dimethylformamide (DMF), tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines .
Scientific Research Applications
4-[5-(2H-1,3-benzodioxol-5-yl)-2H-1,2,3,4-tetrazol-2-yl]butanenitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[5-(2H-1,3-benzodioxol-5-yl)-2H-1,2,3,4-tetrazol-2-yl]butanenitrile involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and influencing cellular processes. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-(2H-1,3-Benzodioxol-5-yl)butan-2-ol: Shares the benzodioxole ring but differs in the functional groups attached.
1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol: Another compound with a benzodioxole ring, used in different chemical contexts.
Uniqueness
4-[5-(2H-1,3-benzodioxol-5-yl)-2H-1,2,3,4-tetrazol-2-yl]butanenitrile is unique due to the combination of the benzodioxole and tetrazole rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H11N5O2 |
---|---|
Molecular Weight |
257.25 g/mol |
IUPAC Name |
4-[5-(1,3-benzodioxol-5-yl)tetrazol-2-yl]butanenitrile |
InChI |
InChI=1S/C12H11N5O2/c13-5-1-2-6-17-15-12(14-16-17)9-3-4-10-11(7-9)19-8-18-10/h3-4,7H,1-2,6,8H2 |
InChI Key |
CEQLFYWKHZTBCM-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN(N=N3)CCCC#N |
Origin of Product |
United States |
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